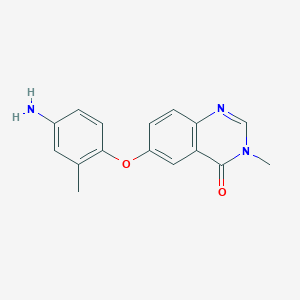
6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one is an organic compound that belongs to the quinazolinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one typically involves multiple steps. One common method starts with the reaction of 4-amino-2-methylphenol with 3-methylquinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
化学反应分析
Types of Reactions
6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced quinazolinone derivatives.
Substitution: Alkylated quinazolinone derivatives.
科学研究应用
6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine
- 2-Amino-4-methylpyridinium-4-hydroxybenzolate
- 4-Amino-2-methyl-1-naphthol
Uniqueness
6-(4-Amino-2-methylphenoxy)-3-methylquinazolin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC 名称 |
6-(4-amino-2-methylphenoxy)-3-methylquinazolin-4-one |
InChI |
InChI=1S/C16H15N3O2/c1-10-7-11(17)3-6-15(10)21-12-4-5-14-13(8-12)16(20)19(2)9-18-14/h3-9H,17H2,1-2H3 |
InChI 键 |
DBZIRNWWKYEFHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)OC2=CC3=C(C=C2)N=CN(C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


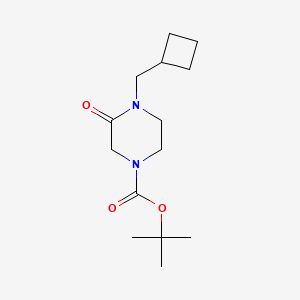



![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate](/img/structure/B13875819.png)
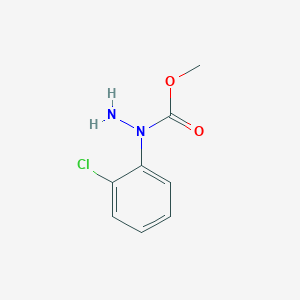
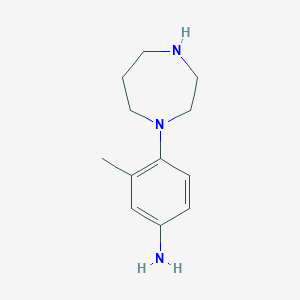
![5-Nitro-2-{[(2,3,3-trichloroallanoyl)oxy]ethanimidoyl}-1-benzo[b]furan](/img/structure/B13875840.png)

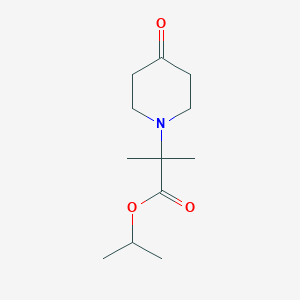

![4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13875873.png)

![1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B13875883.png)
